Allyl 4-hydroxymethylbenzoate
CAS No.:
Cat. No.: VC14344248
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12O3 |
|---|---|
| Molecular Weight | 192.21 g/mol |
| IUPAC Name | prop-2-enyl 4-(hydroxymethyl)benzoate |
| Standard InChI | InChI=1S/C11H12O3/c1-2-7-14-11(13)10-5-3-9(8-12)4-6-10/h2-6,12H,1,7-8H2 |
| Standard InChI Key | LLOJUHCPWCXSSQ-UHFFFAOYSA-N |
| Canonical SMILES | C=CCOC(=O)C1=CC=C(C=C1)CO |
Introduction
Chemical Identity and Structural Characteristics
Allyl 4-hydroxymethylbenzoate (systematic IUPAC name: allyl 4-(hydroxymethyl)benzoate) consists of a benzoic acid backbone with a hydroxymethyl group (-CHOH) at the para position and an allyl ester moiety (-O-CO-O-CH-CH=CH). The molecular formula is inferred as CHO, with a molecular weight of 208.21 g/mol . Structural analogs, such as methyl 4-(hydroxymethyl)benzoate (CAS 6908-41-4), exhibit similar aromatic substitution patterns, with melting points ranging from 101–105°C and solubility in polar solvents like methanol .
The allyl group introduces unique reactivity due to its unsaturated bond, enabling participation in radical polymerization or thiol-ene click chemistry. This distinguishes it from saturated esters like methyl or tert-butyl derivatives . Spectroscopic profiles (e.g., NMR) would likely show resonance signals for the aromatic protons (δ 7.2–8.1 ppm), hydroxymethyl (-CHOH, δ 4.5–5.0 ppm), and allyl groups (δ 5.8–6.2 ppm for =CH, δ 5.1–5.4 ppm for -CH-CH=CH) .
Synthetic Pathways and Catalytic Innovations
The synthesis of allyl 4-hydroxymethylbenzoate can be conceptualized through a two-step process: (1) production of 4-(hydroxymethyl)benzoic acid, followed by (2) esterification with allyl alcohol. Patent US10669223B2 details the oxidation of p-xylene to 4-(hydroxymethyl)benzoic acid using metal-organic frameworks (MOFs) as catalysts . For example, Cu-MOFs in acetonitrile with hydrogen peroxide yielded 96% pure 4-(hydroxymethyl)benzoic acid at 30°C . Subsequent esterification with allyl alcohol under acid catalysis (e.g., HSO) or enzymatic methods would afford the target compound.
Alternative routes may involve transesterification of methyl 4-(hydroxymethyl)benzoate (CAS 6908-41-4) with allyl acetate, though this requires stringent control to prevent hydrolysis of the hydroxymethyl group . Key challenges include minimizing by-products like 4-methylbenzoic acid or terephthalic acid, which are common in MOF-mediated oxidations .
Physicochemical Properties and Stability
While direct data on allyl 4-hydroxymethylbenzoate are scarce, extrapolation from analogous compounds suggests:
The hydroxymethyl group enhances hydrophilicity compared to non-hydroxylated esters, while the allyl moiety contributes to thermal instability above 150°C . Storage under inert atmospheres at <15°C is recommended to prevent polymerization or oxidation .
Applications in Industrial and Research Contexts
Allyl 4-hydroxymethylbenzoate’s dual functionality makes it a candidate for:
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Polymer Chemistry: As a crosslinking agent in photopolymerizable resins, leveraging the allyl group’s reactivity under UV initiation .
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Pharmaceutical Intermediates: The hydroxymethyl group serves as a handle for further derivatization, such as prodrug synthesis .
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Cosmetic Preservatives: Paraben analogs (e.g., allyl 4-hydroxybenzoate) exhibit antimicrobial activity, though allergenic potential (H317 hazard) necessitates caution .
Notably, its use remains restricted to research settings due to unspecified regulatory status and limited toxicity data .
Research Gaps and Future Directions
Current literature lacks kinetic studies on allyl 4-hydroxymethylbenzoate’s degradation pathways or metabolic fate. Priority areas for investigation include:
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Catalytic Optimization: Enhancing selectivity in MOF-mediated synthesis to reduce by-product formation .
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Toxicological Screening: Acute and chronic exposure assessments to establish occupational exposure limits.
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Application-Specific Formulations: Exploring its efficacy in UV-curable coatings compared to commercial alternatives.
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